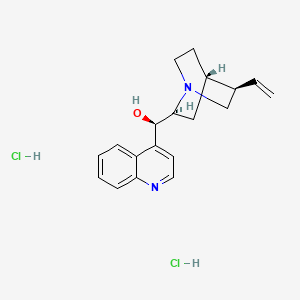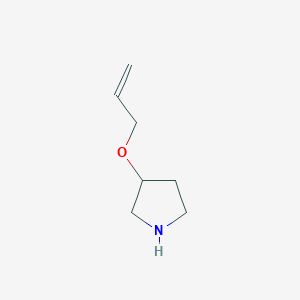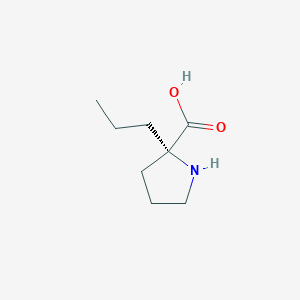![molecular formula C7H2Cl2N4 B1451541 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 845895-95-6](/img/structure/B1451541.png)
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C6H3Cl2N3. It has a molecular weight of 188.01 g/mol . This compound is part of a large family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidine (PP) derivatives, which have significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various pathways. One method involves a one-pot two-step synthesis of 7-substituted pyrazolo[1,5-a]pyrimidin-5-ones from the reaction of 3-aminopyrazole with activated alkynes . Another approach involves the use of Cu(I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The compound also contains two chlorine atoms and a carbonitrile group .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the specific conditions and reagents used. For instance, these compounds can be used as key intermediates to access a library of new 5,7-disubstituted pyrazolo . In another example, a Cu(I) catalyzed 1,3 dipolar cycloaddition reaction was used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Physical and Chemical Properties Analysis
This compound has a molecular weight of 188.01 g/mol. It has a topological polar surface area of 30.2 Ų. The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds. Its exact mass and monoisotopic mass are both 186.9704025 g/mol .Scientific Research Applications
Tumor Imaging and Detection
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives, particularly those labeled with fluorine-18, have been synthesized for potential use as radiotracers in positron emission tomography (PET) imaging. These compounds show promising results in tumor detection due to their stability and targeted accumulation in tumor tissues, as demonstrated in biodistribution studies conducted on mice with S180 tumors (Xu et al., 2012).
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their antimicrobial properties. These compounds, derived from 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, showed significant antimicrobial activity, highlighting their potential in combating microbial infections (Deshmukh et al., 2016).
Mechanism of Action
Mode of Action
Similar compounds have been found to act as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) . This suggests that 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile might interact with its targets in a similar manner, leading to changes in cellular processes.
Future Directions
The future directions for the research and development of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives are promising. Given their significant impact in medicinal chemistry and material science, further exploration of their synthesis, properties, and potential applications is warranted .
Biochemical Analysis
Biochemical Properties
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in the expression of genes involved in cell growth, survival, and differentiation. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the compound can inhibit kinase activity by binding to the active site of the enzyme, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell. These interactions can have significant implications for cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and localization within the cell. Once inside the cell, this compound can accumulate in specific compartments or organelles, where it exerts its effects on cellular processes. The distribution of the compound within tissues can also influence its overall pharmacokinetics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production. The precise localization of this compound can have significant implications for its biological activity and therapeutic potential .
Properties
IUPAC Name |
5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N4/c8-5-1-6(9)13-7(12-5)4(2-10)3-11-13/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFQVEDUSUYBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670380 | |
| Record name | 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845895-95-6 | |
| Record name | 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 845895-95-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate](/img/structure/B1451458.png)

![3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]](/img/structure/B1451465.png)
![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1451466.png)









![Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1451481.png)
